molecular formula C27H46O2 B075144 Epoxycholesterol CAS No. 1250-95-9

Epoxycholesterol

Cat. No. B075144
CAS RN: 1250-95-9
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-ZEQHCUNVSA-N
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Description

Epoxycholesterol, also known as Oxycholesterol or 5,6-epoxycholesterol, is a form of oxidized cholesterol . It is implicated in atherosclerosis and is commonly formed from the reaction of fats and oxygen during high-temperature cooking such as frying . It has a spectrum of biological activities, including cytotoxic and pro-apoptotic activities .


Synthesis Analysis

Epoxycholesterol is an oxidized derivative of cholesterol, produced by enzymatic activity or non-enzymatic pathways (auto-oxidation) . It is a by-product of cholesterol biosynthesis . The oxidation processes lead to the synthesis of about 60 different oxysterols .


Molecular Structure Analysis

The molecular formula of Epoxycholesterol is C27H46O2 . It has an average mass of 402.653 Da and a monoisotopic mass of 402.349792 Da .


Chemical Reactions Analysis

Epoxycholesterol is involved in several chemical reactions. It is produced by the oxidation of squalene to (S)-2,3-epoxysqualene . The detection limits of the picolinyl esters of Epoxycholesterol were found to be 2–10 fg (5 25 amol) on-column (signal-to-noise ratio 3) .


Physical And Chemical Properties Analysis

Epoxycholesterol has a density of 1.0±0.1 g/cm^3, a boiling point of 497.7±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . Its enthalpy of vaporization is 88.2±6.0 kJ/mol .

Scientific Research Applications

Role in Disease Pathologies

Cholesterol-5,6-epoxides (5,6-ECs), which include Cholesterol-5alpha,6alpha-epoxide, have been linked to several pathologies including cancers and neurodegenerative diseases . They can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .

Metabolic Checkpoint

Cholesterol-5alpha,6alpha-epoxide plays a crucial role in metabolic pathways. It exists as two different diastereoisomers: 5,6α-EC and 5,6β-EC with different metabolic fates . The epoxide ring of 5,6α-EC and 5,6β-EC is very stable and 5,6-ECs are prone to hydration by the cholesterol-5,6-epoxide hydrolase (ChEH) to give cholestane-3β,5α,6β-triol, which can be further oxidized into oncosterone .

Production of Bioactive Compounds

5,6α-EC is prone to chemical and enzymatic conjugation reactions leading to bioactive compounds such as dendrogenins . This highlights the existence of a new metabolic branch on the cholesterol pathway centered on 5,6α-EC .

Oxysterol-induced Toxicity

Cholesterol-5alpha,6alpha-epoxide has been incorporated in culture medium of human arterial endothelial cells to study oxysterol-induced toxicity .

Non-genomic Regulators of Cholesterol Homeostasis

Oxysterols, including Cholesterol-5alpha,6alpha-epoxide, are non-genomic regulators of cholesterol homeostasis . They modulate cholesterol efflux and decrease the uptake of cholesterol by the cells .

Biological Effects

The biological effects of Cholesterol-5alpha,6alpha-epoxide include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation .

Mechanism of Action

Target of Action

The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .

Mode of Action

Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .

Biochemical Pathways

The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .

Result of Action

The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .

Action Environment

The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .

Future Directions

Epoxycholesterol has been implicated in various diseases, including Alzheimer’s disease, hypercholesterolemia, stroke, and cancer . Future research may focus on its role in these conditions and potential therapeutic applications. For instance, targeting key cholesterol biosynthesis enzymes like squalene monooxygenase, which is involved in the production of Epoxycholesterol, may be a potential direction for novel anti-cancer therapy .

properties

IUPAC Name

(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-ZEQHCUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030546
Record name Cholesterol alpha-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250-95-9
Record name 5α,6α-Epoxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cholesterol alpha-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxycholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18176
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Record name Cholesterol alpha-oxide
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Record name 5,6-α-epoxy-5-α-cholestan-3-β-ol
Source European Chemicals Agency (ECHA)
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Record name CHOLESTEROL .ALPHA.-EPOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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